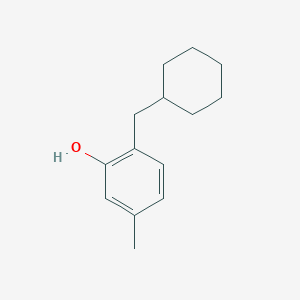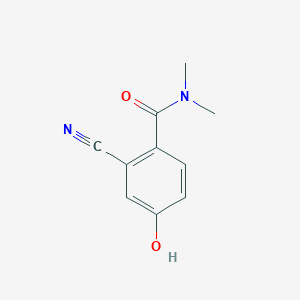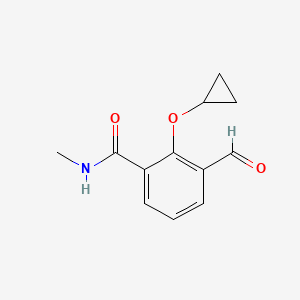
2-Cyclopropoxy-3-formyl-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropoxy-3-formyl-N-methylbenzamide is an organic compound with the molecular formula C12H13NO3 It is characterized by the presence of a cyclopropoxy group, a formyl group, and a N-methylbenzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-3-formyl-N-methylbenzamide typically involves the following steps:
Formation of the Cyclopropoxy Group: This can be achieved through the reaction of a suitable precursor with cyclopropyl bromide in the presence of a base such as potassium carbonate.
Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, which involves the reaction of the intermediate with N,N-dimethylformamide and phosphorus oxychloride.
N-Methylation: The final step involves the methylation of the amide nitrogen using methyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopropoxy-3-formyl-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropoxy group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: 2-Cyclopropoxy-3-carboxy-N-methylbenzamide.
Reduction: 2-Cyclopropoxy-3-hydroxymethyl-N-methylbenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Cyclopropoxy-3-formyl-N-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Cyclopropoxy-3-formyl-N-methylbenzamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The cyclopropoxy group may enhance the compound’s stability and facilitate its interaction with hydrophobic regions of biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
N-Methylbenzamide: Lacks the cyclopropoxy and formyl groups, making it less reactive.
3-Formyl-N-methylbenzamide: Lacks the cyclopropoxy group, affecting its stability and reactivity.
2-Cyclopropoxybenzamide: Lacks the formyl group, reducing its potential for covalent interactions.
Uniqueness
2-Cyclopropoxy-3-formyl-N-methylbenzamide is unique due to the presence of both the cyclopropoxy and formyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C12H13NO3 |
|---|---|
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
2-cyclopropyloxy-3-formyl-N-methylbenzamide |
InChI |
InChI=1S/C12H13NO3/c1-13-12(15)10-4-2-3-8(7-14)11(10)16-9-5-6-9/h2-4,7,9H,5-6H2,1H3,(H,13,15) |
Clave InChI |
MCUAGBPQDXDFDW-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=CC=CC(=C1OC2CC2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


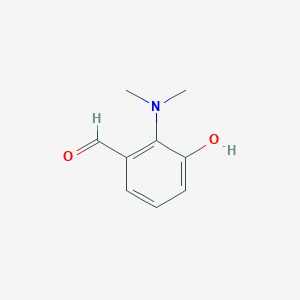
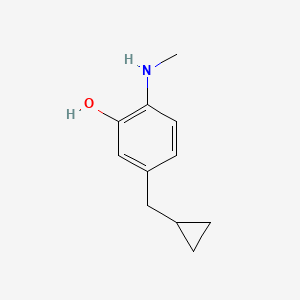

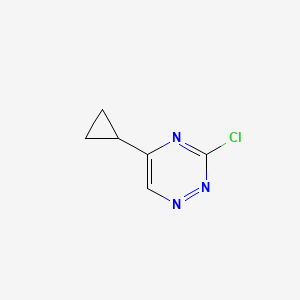
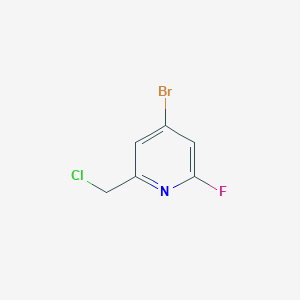
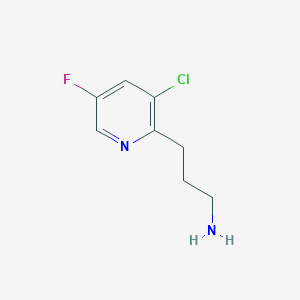
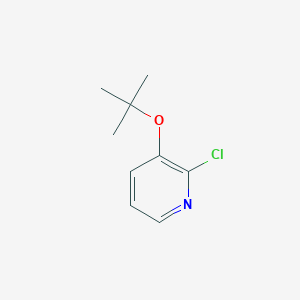

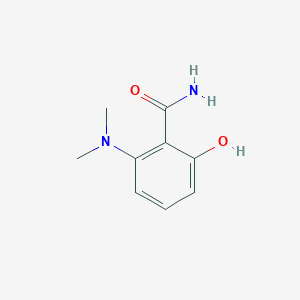
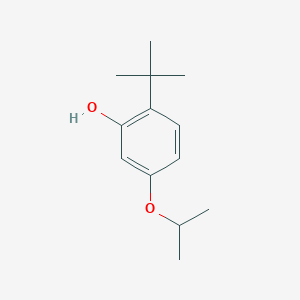

![1-[2,6-Bis(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14843625.png)
